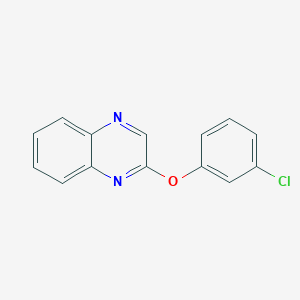

2-(3-Chlorophenoxy)quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

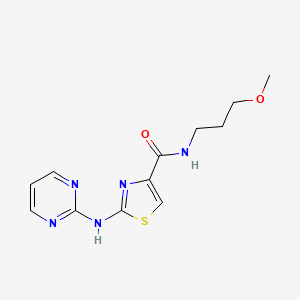

“2-(3-Chlorophenoxy)quinoxaline” is a chemical compound with the molecular formula C14H9ClN2O . It is a derivative of quinoxaline, a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring .

Molecular Structure Analysis

The molecular structure of “2-(3-Chlorophenoxy)quinoxaline” consists of a quinoxaline core with a chlorophenoxy group attached at the 2-position . Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring .

Chemical Reactions Analysis

Quinoxaline and its derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities . They have been utilized in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .

Physical And Chemical Properties Analysis

Quinoxaline is a colorless oil that melts just above room temperature . It has a chemical formula of C8H6N2 and a molar mass of 130.150 g·mol−1 . The melting point is 29-32 °C and the boiling point is 220 to 223 °C .

Wissenschaftliche Forschungsanwendungen

Antifungal Properties

Quinoxaline derivatives, including 2-(3-Chlorophenoxy)quinoxaline, have demonstrated antifungal activity. Researchers have investigated their effectiveness against various fungal pathogens, making them potential candidates for developing antifungal drugs .

Antibacterial Activity

The compound’s antibacterial properties have attracted attention. Studies have explored its efficacy against bacterial strains, suggesting its potential use in combating bacterial infections .

Antiviral Applications

Quinoxalines, including 2-(3-Chlorophenoxy)quinoxaline, exhibit antiviral effects. Researchers have investigated their activity against viruses, including those responsible for diseases like COVID-19. These findings highlight their relevance in antiviral drug development .

Antimicrobial Effects

Due to its broad-spectrum antimicrobial properties, this compound could play a role in treating various infectious diseases. Researchers continue to explore its mechanisms of action and potential therapeutic applications .

Cancer Treatment

Quinoxaline derivatives have shown promise in cancer therapy. Their ability to inhibit cancer cell growth and induce apoptosis makes them valuable candidates for developing anticancer drugs. Further research is needed to optimize their efficacy and safety .

Schizophrenia Research

Quinoxalines, including 2-(3-Chlorophenoxy)quinoxaline, have been investigated for their impact on neurotransmitter systems. Some studies suggest potential applications in schizophrenia treatment, although more research is required to validate these findings .

Safety and Hazards

Zukünftige Richtungen

Quinoxaline and its derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities . They have been utilized in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . This suggests a promising future for “2-(3-Chlorophenoxy)quinoxaline” in various fields, including medicinal chemistry .

Eigenschaften

IUPAC Name |

2-(3-chlorophenoxy)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-10-4-3-5-11(8-10)18-14-9-16-12-6-1-2-7-13(12)17-14/h1-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQRMWMDVDALIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)OC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chlorophenoxy)quinoxaline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2529323.png)

![ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2529329.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2529334.png)